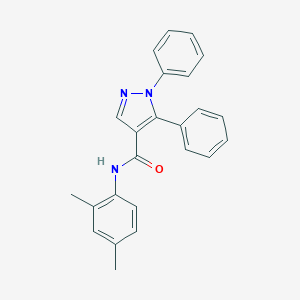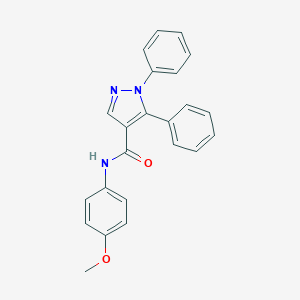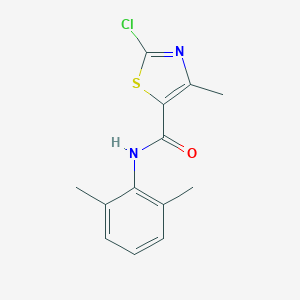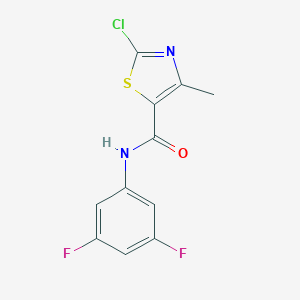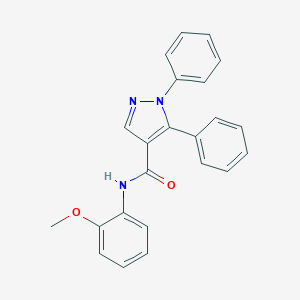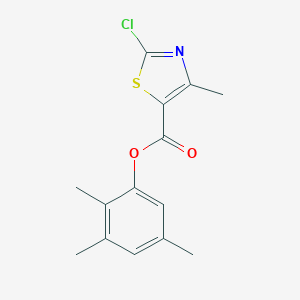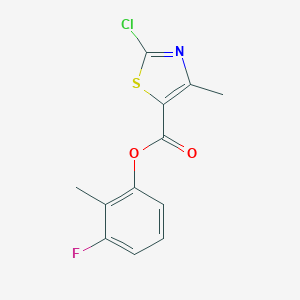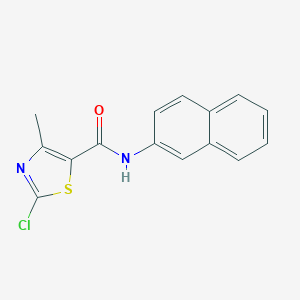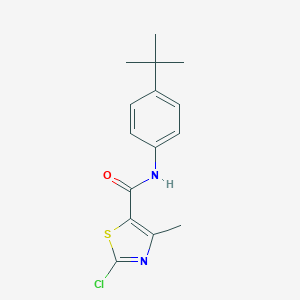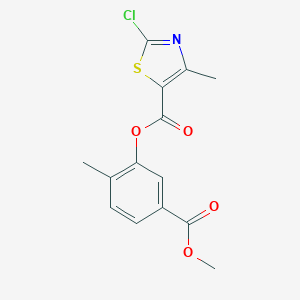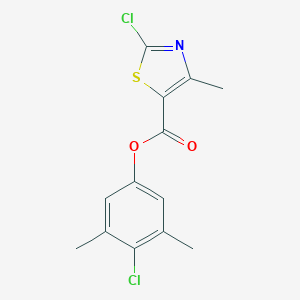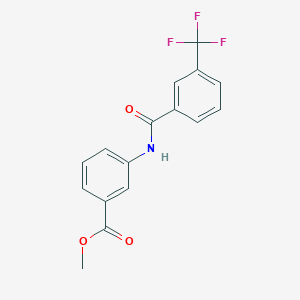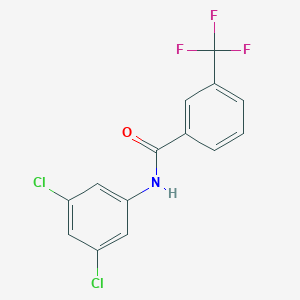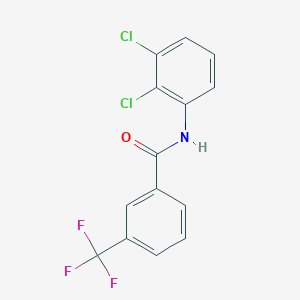![molecular formula C16H9F3N4S B287444 6-Phenyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287444.png)
6-Phenyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has attracted significant scientific interest due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture. This compound is a member of the 1,2,4-triazole family, which is known for its diverse biological activities.
Mechanism of Action
The exact mechanism of action of 6-Phenyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its biological activity by interacting with various cellular targets, including enzymes, receptors, and DNA. The compound has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It has also been shown to interact with the GABA-A receptor, a neurotransmitter receptor that plays a critical role in the central nervous system.
Biochemical and Physiological Effects:
6-Phenyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a programmed cell death, in cancer cells. The compound has also been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which play a critical role in the immune response. Additionally, it has been shown to modulate the activity of various enzymes, including acetylcholinesterase, which is involved in the regulation of neurotransmitter activity.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-Phenyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad spectrum of biological activities. The compound has been shown to exhibit potent antimicrobial, antifungal, antitumor, anti-inflammatory, and antiviral properties, which make it a promising candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and pharmacokinetic properties.
Future Directions
There are several future directions for the research on 6-Phenyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the areas of interest is the development of more efficient and scalable synthesis methods that can improve the yield and purity of the compound. Another area of research is the identification of the cellular targets and signaling pathways that are involved in the biological activity of the compound. Additionally, the compound's potential applications in material science and agriculture are also areas of interest that require further investigation.
Synthesis Methods
The synthesis of 6-Phenyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. One of the commonly used methods involves the reaction of 3-(trifluoromethyl)phenyl isothiocyanate with 2-phenyl-1H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction proceeds via the formation of an intermediate, which undergoes cyclization to yield the final product. The yield of this method is reported to be around 60-70%.
Scientific Research Applications
6-Phenyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, anti-inflammatory, and antiviral properties. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been reported to possess potent antibacterial activity against gram-positive and gram-negative bacteria.
properties
Product Name |
6-Phenyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Molecular Formula |
C16H9F3N4S |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
6-phenyl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H9F3N4S/c17-16(18,19)12-8-4-7-11(9-12)13-20-21-15-23(13)22-14(24-15)10-5-2-1-3-6-10/h1-9H |
InChI Key |
ILFQNGFSZLUJOV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



